molecular formula C11H8N2 B3100337 5-Methylisoquinoline-1-carbonitrile CAS No. 1367744-24-8

5-Methylisoquinoline-1-carbonitrile

Cat. No.: B3100337
CAS No.: 1367744-24-8
M. Wt: 168.19
InChI Key: OPKHNJHNOZCQBQ-UHFFFAOYSA-N
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Description

5-Methylisoquinoline-1-carbonitrile is a heterocyclic organic compound with the molecular formula C11H8N2. It is a derivative of isoquinoline, featuring a methyl group at the 5-position and a cyano group at the 1-position.

Scientific Research Applications

5-Methylisoquinoline-1-carbonitrile has diverse applications in scientific research:

Safety and Hazards

5-Methylisoquinoline-1-carbonitrile is classified as a warning substance. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of aryl ketones with hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne . This one-pot synthesis is efficient and yields the desired isoquinoline derivative.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced catalytic systems to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 5-Methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 5-Methylisoquinoline-1-amine.

    Substitution: Halogenated or nitrated derivatives of the parent compound.

Mechanism of Action

The mechanism by which 5-Methylisoquinoline-1-carbonitrile exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit key enzymes in microbial or cancer cell metabolism, leading to cell death.

    Material Science: In materials applications, the compound’s electronic properties are harnessed, influencing the performance of organic electronic devices.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the methyl and cyano groups.

    Quinoline: A structural isomer with the nitrogen atom in a different position.

    5-Methylisoquinoline: Similar but without the cyano group.

Uniqueness: 5-Methylisoquinoline-1-carbonitrile is unique due to the presence of both a methyl and a cyano group, which confer distinct electronic and steric properties. These modifications enhance its reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

5-methylisoquinoline-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-3-2-4-10-9(8)5-6-13-11(10)7-12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKHNJHNOZCQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=C(C2=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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